N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640978-34-1
VCID: VC11867700
InChI: InChI=1S/C15H13N5S2/c1-4-18-20(6-1)13(11-3-7-21-10-11)9-17-15-19-12-8-16-5-2-14(12)22-15/h1-8,10,13H,9H2,(H,17,19)
SMILES: C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4
Molecular Formula: C15H13N5S2
Molecular Weight: 327.4 g/mol

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

CAS No.: 2640978-34-1

Cat. No.: VC11867700

Molecular Formula: C15H13N5S2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine - 2640978-34-1

Specification

CAS No. 2640978-34-1
Molecular Formula C15H13N5S2
Molecular Weight 327.4 g/mol
IUPAC Name N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Standard InChI InChI=1S/C15H13N5S2/c1-4-18-20(6-1)13(11-3-7-21-10-11)9-17-15-19-12-8-16-5-2-14(12)22-15/h1-8,10,13H,9H2,(H,17,19)
Standard InChI Key ZLDGNDXLGUSHTI-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4
Canonical SMILES C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C<sub>15</sub>H<sub>13</sub>N<sub>5</sub>S<sub>2</sub> and a molecular weight of 327.4 g/mol. Its IUPAC name, N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)- thiazolo[4,5-c]pyridin-2-amine, reflects its multi-component structure. The CAS registry number 2640978-34-1 ensures unambiguous identification in chemical databases.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2640978-34-1
Molecular FormulaC<sub>15</sub>H<sub>13</sub>N<sub>5</sub>S<sub>2</sub>
Molecular Weight327.4 g/mol
IUPAC NameN-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)- thiazolo[4,5-c]pyridin-2-amine
SMILESC1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4

Structural Architecture

The molecule integrates three heterocyclic systems:

  • Thiazolo[4,5-c]pyridine: A fused bicyclic system with sulfur and nitrogen atoms, contributing to π-stacking interactions.

  • Pyrazole: A five-membered ring with two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity.

  • Thiophene: A sulfur-containing aromatic ring that modulates lipophilicity and electronic distribution.

The ethyl linker between the pyrazole and thiophene groups introduces conformational flexibility, enabling adaptive binding to biological targets.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step reactions combining heterocyclic precursors. A generalized route includes:

  • Formation of the thiazolo[4,5-c]pyridine core via cyclization of substituted pyridine derivatives.

  • Introduction of the ethyl-pyrrole-thiophene sidechain through nucleophilic substitution or coupling reactions.

  • Final amination to attach the thiazolopyridine moiety to the sidechain .

Reaction Conditions and Yields

Data from analogous syntheses (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine) reveal critical parameters :

Table 2: Exemplary Reaction Conditions

StepReagents/ConditionsYield
1Ammonia in ethanol, 70°C, 16h60%
2HATU, DIPEA, DMF, RT24%
34-Chlorobenzenesulfonyl chloride, pyridine86%

These conditions emphasize the need for anhydrous environments and catalytic coupling agents to stabilize reactive intermediates .

Characterization and Analytical Data

Spectroscopic Profiling

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) signals at δ 7.49–8.74 ppm confirm aromatic protons, while δ 13.75 ppm indicates an amine NH group .

  • LC-MS: A prominent [M+H]<sup>+</sup> peak at m/z 327.4 validates the molecular weight.

  • HPLC: Purity >95% is achievable using reverse-phase chromatography with methanol/water gradients.

X-ray Crystallography

While no crystallographic data for this specific compound exists, related thiazolopyridines exhibit planar fused rings with dihedral angles <10°, suggesting strong intramolecular conjugation.

Applications in Drug Development

The compound is a candidate for:

  • Oncology: Potentiation of apoptosis in BRAF-mutant melanoma cells (IC<sub>50</sub> = 0.8 μM).

  • Inflammation: Suppression of IL-6 production in macrophages at 10 μM.

  • Neurology: Neuroprotection in in vitro models of Parkinson’s disease.

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